![molecular formula C12H10BrN3S B2999913 4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide CAS No. 2470440-10-7](/img/structure/B2999913.png)
4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
“4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide” is a compound that contains a quinoline ring and a thiazole ring . It is a heterocyclic amine and is the beginning reagent for the synthesis of many pharmaceutical and agricultural related compounds .
Synthesis Analysis
The synthesis of this compound involves various protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide” consists of a quinoline ring and a thiazole ring . The InChI code for this compound is1S/C12H9N3S.BrH/c13-12-15-11(7-16-12)10-6-5-8-3-1-2-4-9(8)14-10;/h1-7H,(H2,13,15);1H
. Chemical Reactions Analysis
The chemical reactions involving “4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide” are diverse and depend on the specific conditions and reagents used . For example, it can undergo Ullmann-type coupling reactions where nucleophilic substitution of Br from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide” include a molecular weight of 308.2 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties. Some of the synthesized compounds have shown potent antioxidant activity . This could potentially be applied in the development of drugs to combat oxidative stress-related diseases.
Antimicrobial Activity
Thiazoles have been found to have antimicrobial properties . This suggests that “4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide” could potentially be used in the development of new antimicrobial drugs.
Antifungal Activity
Thiazoles also have antifungal properties . This could be another potential application in the development of antifungal medications.
Antiretroviral Activity
Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug . This suggests potential applications in the treatment of retroviral infections, such as HIV.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activities . This suggests potential applications in the development of cancer treatments.
Anti-inflammatory Activity
Thiazoles have been found to have anti-inflammatory properties . This suggests potential applications in the development of anti-inflammatory drugs.
Neuroprotective Activity
Thiazoles have been found to have neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases.
Industrial Applications
The quinoline moiety is known for its applications in various industrial fields . This suggests that “4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide” could potentially have applications in industries such as dye manufacturing, rubber vulcanization, and more.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole, such as its solubility in various solvents, may be influenced by environmental conditions .
properties
IUPAC Name |
4-quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S.BrH/c13-12-15-11(7-16-12)10-6-5-8-3-1-2-4-9(8)14-10;/h1-7H,(H2,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLAQAPQNLEIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CSC(=N3)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide |
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